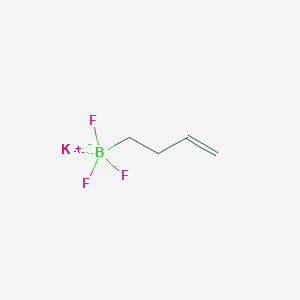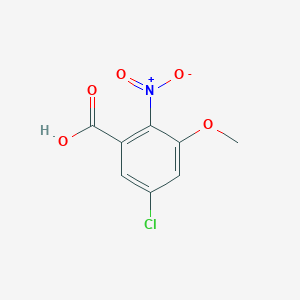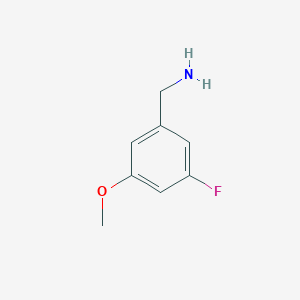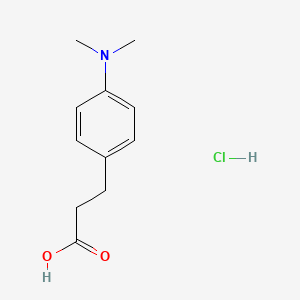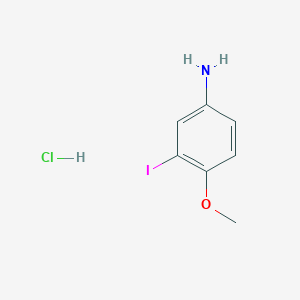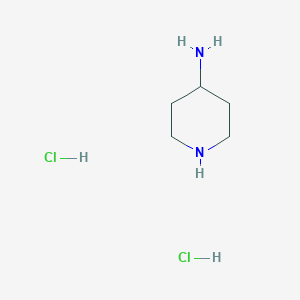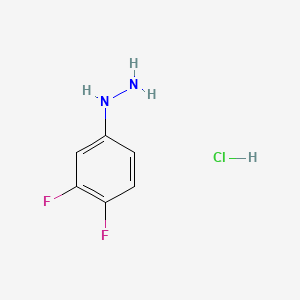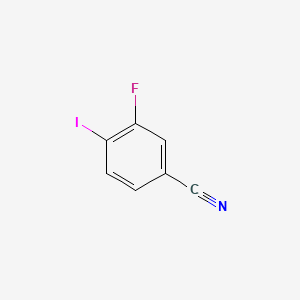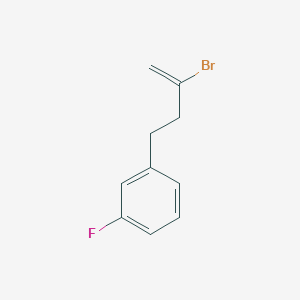
2-Bromo-4-(3-fluorophenyl)-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electronegativity of the halogen atoms and the delocalized electrons in the phenyl ring .Chemical Reactions Analysis
The bromine atom in this compound could potentially be replaced through nucleophilic substitution reactions. The carbon-carbon double bond in the butene backbone could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the halogen atoms and the phenyl group. For example, the compound is likely to have a higher boiling point than butene due to the increased molecular weight and potential for dipole-dipole interactions .Applications De Recherche Scientifique
Summary of the Application
Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
Methods of Application or Experimental Procedures
The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
Results or Outcomes
Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc. For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
2. Protodeboronation of Pinacol Boronic Esters
Summary of the Application
Pinacol boronic esters are highly valuable building blocks in organic synthesis .
Methods of Application or Experimental Procedures
This research reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
Results or Outcomes
Paired with a Matteson–CH 2 –homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
3. Synthesis of 2-Bromo-4-(3-fluorophenyl)pyridine
Summary of the Application
2-Bromo-4-(3-fluorophenyl)pyridine is a compound used in the synthesis of various organic compounds .
Results or Outcomes
The compound can be used as a building block in the synthesis of various organic compounds .
4. Synthesis of 2-Bromo-4-fluoropyridine
Summary of the Application
2-Bromo-4-fluoropyridine is a dihalogenated pyridine with a bromine and a fluorine at 2- and 4-positions. It can be used as an intermediate for ligands and catalysts synthesis .
Methods of Application or Experimental Procedures
2,2’-Bipyridine ligands can be easily synthesized from 2-bromo-4-fluoropyridine reacting with bis(tributyltin) through Stille coupling .
Results or Outcomes
A Janus-type organoiridium complex is prepared with such method, bearing both hole- and electron-transporting moieties . 2-Bromo-4-fluoropyridine is also used to synthesize a bis(pyridine) ligands with 1,2-ethynylbenzene via Sonogashira coupling .
5. Synthesis of 2-Bromo-4-(3-fluorophenyl)pyridine
Summary of the Application
2-Bromo-4-(3-fluorophenyl)pyridine is a compound used in the synthesis of various organic compounds .
Results or Outcomes
The compound can be used as a building block in the synthesis of various organic compounds .
6. Synthesis of 2-Bromo-4-fluoropyridine
Summary of the Application
2-Bromo-4-fluoropyridine is a dihalogenated pyridine with a bromine and a fluorine at 2- and 4-positions. It can be used as an intermediate for ligands and catalysts synthesis .
Methods of Application or Experimental Procedures
2,2’-Bipyridine ligands can be easily synthesized from 2-bromo-4-fluoropyridine reacting with bis(tributyltin) through Stille coupling .
Results or Outcomes
A Janus-type organoiridium complex is prepared with such method, bearing both hole- and electron-transporting moieties . 2-Bromo-4-fluoropyridine is also used to synthesize a bis(pyridine) ligands with 1,2-ethynylbenzene via Sonogashira coupling .
Orientations Futures
Propriétés
IUPAC Name |
1-(3-bromobut-3-enyl)-3-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-4,7H,1,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHKDCDOASEWLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC(=CC=C1)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641171 |
Source


|
| Record name | 1-(3-Bromobut-3-en-1-yl)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(3-fluorophenyl)-1-butene | |
CAS RN |
731773-06-1 |
Source


|
| Record name | 1-(3-Bromo-3-buten-1-yl)-3-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731773-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromobut-3-en-1-yl)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B1323529.png)
![4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323530.png)

![tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1323542.png)
![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1323544.png)

